molecular formula C15H22ClN3O2 B12046720 Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B12046720
M. Wt: 311.81 g/mol
InChI Key: BKTUXWHCIYIDLV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2 It is a piperidine derivative that features a pyrimidine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method includes the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then reacted with 2-chloro-6-methylpyrimidine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring or the pyrimidine moiety.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized piperidine or pyrimidine derivatives.

    Reduction: Formation of reduced piperidine or pyrimidine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

One of the notable applications of this compound is its potential role as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in numerous physiological processes and are common targets for drug development aimed at treating central nervous system (CNS) disorders. Research indicates that compounds like tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate can enhance or inhibit receptor activity, providing a pathway for developing novel therapeutics for conditions such as anxiety and depression .

Antimalarial Activity

Recent studies have identified the compound's derivatives as potential inhibitors of essential plasmodial kinases, specifically PfGSK3 and PfPK6, which are promising targets for combating malaria. The inhibition of these kinases has shown to significantly reduce plasmodial growth, making this compound a candidate for further exploration in antimalarial drug design .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes that yield high-purity products. A notable synthetic method includes a one-pot reaction strategy that simplifies the preparation of piperidine derivatives, enhancing their biological activity against specific targets .

Table 1: Synthetic Approaches to Derivatives

CompoundMethodologyYield (%)Biological Target
AOne-pot synthesis with Cu(I) catalysis>95%GPR119 agonist
BReaction with azides under mild conditions~90–97%GLP-1 activation

Case Study 1: GPR119 Agonists

In a study focusing on GPR119 agonists, several derivatives of this compound were synthesized and evaluated for their ability to activate GLP-1 pathways. The findings indicated that certain modifications to the piperidine ring significantly enhanced binding affinity and activation potential, suggesting a viable route for developing treatments for type 2 diabetes mellitus .

Case Study 2: Antimalarial Efficacy

A series of experiments tested the efficacy of various pyrimidine derivatives, including this compound, against Plasmodium falciparum strains. The results demonstrated that specific structural modifications led to increased potency against PfGSK3, highlighting the importance of SAR in optimizing antimalarial compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate is a synthetic compound with notable biological activity, particularly in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Molecular Structure:

  • Molecular Formula: C15H22ClN3O3
  • Molecular Weight: 327.81 g/mol
  • CAS Number: 1289386-94-2

The compound features a piperidine ring substituted with a tert-butyl group and a chloro-methylpyrimidine moiety, which contributes to its biological activity.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. The piperidine structure is known for its ability to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).

Inhibition Studies

Research indicates that this compound may inhibit certain kinases involved in cell signaling pathways. For instance, studies have shown that derivatives of piperidine compounds can selectively inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer proliferation .

Table 1: Biological Activity Summary

Activity Type Target IC50 Value Reference
Kinase InhibitionCDK4/6<10 nM
GPCR ModulationVarious GPCRsVaries
AntiproliferativeCancer Cell LinesIC50 < 100 µM

Case Studies

  • Cancer Research:
    A study investigating the antiproliferative effects of piperidine derivatives, including this compound, demonstrated significant growth inhibition in various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Neuropharmacology:
    Another research effort explored the potential neuroprotective effects of this compound against neurodegenerative diseases. It was found to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a role in protecting neuronal cells from oxidative stress.

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2/c1-10-9-12(18-13(16)17-10)11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

BKTUXWHCIYIDLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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